2-(1H-indol-2-yl)propan-2-ol
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Overview
Description
2-(1H-Indol-2-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system . Another method includes the use of 2-iodoaniline as a starting material, which undergoes cyclization to form the indole core .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, ketones, and alcohol derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1H-Indol-2-yl)propan-2-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)propan-2-ol: Similar structure but with the hydroxyl group at the third position.
2-(1H-Indol-2-yl)ethanol: Similar structure but with an ethanol side chain instead of propan-2-ol.
2-(1H-Indol-2-yl)acetic acid: Contains an acetic acid side chain instead of propan-2-ol.
Uniqueness: 2-(1H-Indol-2-yl)propan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the hydroxyl group at the second position of the propan-2-ol side chain provides distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12-13H,1-2H3 |
InChI Key |
IFDPRKAYPFMFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2N1)O |
Origin of Product |
United States |
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